3-Allyl-4,5-dimethoxybenzoic acid
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Overview
Description
3-Allyl-4,5-dimethoxybenzoic acid: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by the presence of an allyl group and two methoxy groups attached to a benzoic acid core. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4,5-dimethoxybenzoic acid typically involves the alkylation of 4,5-dimethoxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Allyl-4,5-dimethoxybenzoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoic acid derivatives .
Medicine: While not commonly used directly in medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs .
Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Allyl-4,5-dimethoxybenzoic acid largely depends on its chemical structure and the specific reactions it undergoes. The allyl group can participate in various chemical reactions, including polymerization and cross-linking, while the methoxy groups can influence the compound’s reactivity and solubility . The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, making it a versatile functional group in chemical synthesis .
Comparison with Similar Compounds
4,5-Dimethoxybenzoic acid: Lacks the allyl group, making it less reactive in certain types of chemical reactions.
3,4-Dimethoxybenzoic acid: Similar structure but with different positioning of the methoxy groups, leading to different chemical properties.
3-Allyl-4-methoxybenzoic acid: Similar but with only one methoxy group, affecting its reactivity and solubility.
Uniqueness: 3-Allyl-4,5-dimethoxybenzoic acid is unique due to the presence of both allyl and methoxy groups, which provide a combination of reactivity and solubility that is not found in many other compounds. This makes it a valuable building block in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
3,4-dimethoxy-5-prop-2-enylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4,6-7H,1,5H2,2-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIOZZQYJBKCMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429306 |
Source
|
Record name | 3-allyl-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647855-45-6 |
Source
|
Record name | 3-allyl-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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